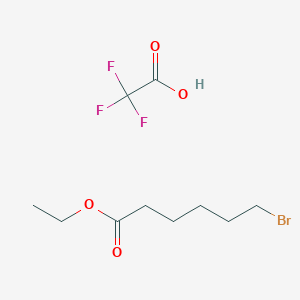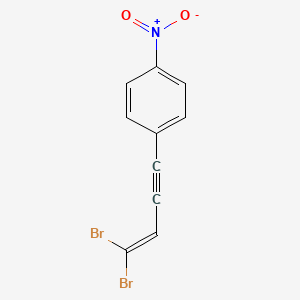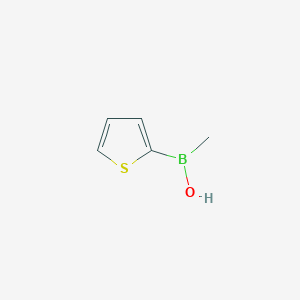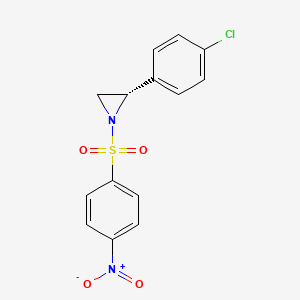
Methanediol, (5-methyl-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanediol, (5-methyl-2-furanyl)-, is an organic compound that belongs to the class of geminal diols It is characterized by the presence of two hydroxyl groups attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methanediol, (5-methyl-2-furanyl)-, can be synthesized through the energetic processing of low-temperature methanol-oxygen ices. This process involves the insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol, followed by stabilization in an icy matrix . The compound can also be generated by electron irradiation and sublimation of a mixture of methanol and oxygen ices .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for Methanediol, (5-methyl-2-furanyl)-. Most of the synthesis methods are still in the experimental stage and are primarily used for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions: Methanediol, (5-methyl-2-furanyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in the crossed Cannizzaro reaction, where it acts as an intermediate .
Common Reagents and Conditions: Common reagents used in the reactions involving Methanediol, (5-methyl-2-furanyl)-, include methanol, oxygen, and electronically excited atomic oxygen. The reactions typically occur under low-temperature conditions and involve electron irradiation .
Major Products Formed: The major products formed from the reactions of Methanediol, (5-methyl-2-furanyl)-, include formaldehyde and water. The compound can also oligomerize to form short polymers in more concentrated solutions .
Applications De Recherche Scientifique
Methanediol, (5-methyl-2-furanyl)-, has several scientific research applications. It is used as a key reactive intermediate in physical organic chemistry and atmospheric science. The compound plays a fundamental role in the aerosol cycle and in the atmospheric ozonolysis reaction sequence . It is also studied for its potential use in the synthesis of other organic compounds and as a sink for aldehydes and ketones in atmospheric environments .
Mécanisme D'action
The mechanism of action of Methanediol, (5-methyl-2-furanyl)-, involves the insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol. This process is followed by stabilization in an icy matrix, leading to the formation of the compound . The compound acts as an efficient sink for aldehydes and ketones in atmospheric environments, coupling the atmospheric chemistry of geminal diols and Criegee intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Methanediol, (5-methyl-2-furanyl)-, include formaldehyde monohydrate (methylene glycol), paraformaldehyde, and 1,3,5-trioxane . These compounds share structural similarities and are closely related in terms of their chemical properties and reactivity.
Uniqueness: Methanediol, (5-methyl-2-furanyl)-, is unique due to its specific structure as a geminal diol with a 5-methyl-2-furanyl group
Propriétés
Numéro CAS |
674788-34-2 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(5-methylfuran-2-yl)methanediol |
InChI |
InChI=1S/C6H8O3/c1-4-2-3-5(9-4)6(7)8/h2-3,6-8H,1H3 |
Clé InChI |
WGWLZKLGCZKKDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)



![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)

